molecular formula C18H22N2O3 B12502507 N-hydroxy-3'-methyl-2a',3',4',5'-tetrahydro-2'H,4H-spiro[cyclohexane-1,1'-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine

N-hydroxy-3'-methyl-2a',3',4',5'-tetrahydro-2'H,4H-spiro[cyclohexane-1,1'-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine

Cat. No.: B12502507
M. Wt: 314.4 g/mol
InChI Key: QSAYUFLRSCGDQM-UHFFFAOYSA-N
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Description

N-hydroxy-3’-methyl-2a’,3’,4’,5’-tetrahydro-2’H,4H-spiro[cyclohexane-1,1’-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-3’-methyl-2a’,3’,4’,5’-tetrahydro-2’H,4H-spiro[cyclohexane-1,1’-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine typically involves multiple steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a cyclohexane derivative and a cyclopentane derivative.

    Introduction of the isoquinoline moiety: This step often involves the use of isoquinoline derivatives and appropriate coupling reagents.

    Hydroxylation and methylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-3’-methyl-2a’,3’,4’,5’-tetrahydro-2’H,4H-spiro[cyclohexane-1,1’-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, N-hydroxy-3’-methyl-2a’,3’,4’,5’-tetrahydro-2’H,4H-spiro[cyclohexane-1,1’-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, N-hydroxy-3’-methyl-2a’,3’,4’,5’-tetrahydro-2’H,4H-spiro[cyclohexane-1,1’-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of N-hydroxy-3’-methyl-2a’,3’,4’,5’-tetrahydro-2’H,4H-spiro[cyclohexane-1,1’-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-hydroxy-3’-methyl-2a’,3’,4’,5’-tetrahydro-2’H,4H-spiro[cyclohexane-1,1’-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-one: This compound differs by the presence of a ketone group instead of an imine group.

    N-hydroxy-3’-methyl-2a’,3’,4’,5’-tetrahydro-2’H,4H-spiro[cyclohexane-1,1’-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-amine: This compound has an amine group instead of an imine group.

Uniqueness

The uniqueness of N-hydroxy-3’-methyl-2a’,3’,4’,5’-tetrahydro-2’H,4H-spiro[cyclohexane-1,1’-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine lies in its specific spirocyclic structure and the presence of both hydroxyl and imine functional groups

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

N-(11-methylspiro[3,5-dioxa-11-azatetracyclo[6.6.1.02,6.012,15]pentadeca-1(15),2(6),7-triene-14,4'-cyclohexane]-1'-ylidene)hydroxylamine

InChI

InChI=1S/C18H22N2O3/c1-20-7-4-11-8-14-17(23-10-22-14)16-15(11)13(20)9-18(16)5-2-12(19-21)3-6-18/h8,13,21H,2-7,9-10H2,1H3

InChI Key

QSAYUFLRSCGDQM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC45CCC(=NO)CC5)OCO3

Origin of Product

United States

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